molecular formula C8H8BrNO3 B1420901 Methyl 3-bromo-6-methoxypicolinate CAS No. 1214332-49-6

Methyl 3-bromo-6-methoxypicolinate

Cat. No. B1420901
M. Wt: 246.06 g/mol
InChI Key: IYVPMSVCGWJEGJ-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-6-methoxypicolinate” is a chemical compound with the molecular formula C8H8BrNO3 . It has a molecular weight of 246.06 g/mol . The IUPAC name for this compound is methyl 6-bromo-3-methoxy-2-pyridinecarboxylate .


Molecular Structure Analysis

The InChI code for “Methyl 3-bromo-6-methoxypicolinate” is 1S/C8H8BrNO3/c1-12-5-3-4-6 (9)10-7 (5)8 (11)13-2/h3-4H,1-2H3 . The Canonical SMILES for this compound is COC1=C (N=C (C=C1)Br)C (=O)OC .


Physical And Chemical Properties Analysis

“Methyl 3-bromo-6-methoxypicolinate” has a molecular weight of 246.06 g/mol . It has a XLogP3-AA value of 2, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 3 rotatable bonds . Its exact mass and monoisotopic mass are 244.96876 g/mol . The topological polar surface area of the compound is 48.4 Ų . The compound has a complexity of 188 .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Derivatives for Anti-tuberculosis Activity : A study by Bai et al. (2011) discusses the synthesis of derivatives from compounds similar to methyl 3-bromo-6-methoxypicolinate, specifically targeting anti-tuberculosis activities. The study involved single crystal X-ray diffraction and spectroscopic techniques, indicating the compound's potential in medicinal chemistry, particularly in anti-tuberculosis research (Bai et al., 2011).

  • Study of Substituent Effects in Pyridines : Campbell et al. (1970) conducted a study comparing the rates of alkaline hydrolysis of methyl methoxypyridinecarboxylates to understand electronic interactions. This research provides insights into the behavior of compounds like methyl 3-bromo-6-methoxypicolinate under different chemical conditions (Campbell et al., 1970).

  • Telescoping Process in Synthesis : Nishimura and Saitoh (2016) introduced a telescoping process in the synthesis of a key intermediate compound related to methyl 3-bromo-6-methoxypicolinate. This method improved the efficiency of the synthetic route, demonstrating advancements in the synthesis processes of such compounds (Nishimura & Saitoh, 2016).

  • Practical Synthesis for Anti-inflammatory Agents : Xu and He (2010) described the synthesis of 2-Bromo-6-methoxynaphthalene, an intermediate in the preparation of non-steroidal anti-inflammatory agents. This study highlights the importance of methyl 3-bromo-6-methoxypicolinate derivatives in pharmaceutical applications (Xu & He, 2010).

Biological and Medicinal Applications

  • Antioxidant Activity in Marine Red Algae : Li et al. (2011) isolated naturally occurring bromophenols from marine red algae, demonstrating potent antioxidant activities. This research indicates the potential of compounds similar to methyl 3-bromo-6-methoxypicolinate in natural antioxidant applications (Li et al., 2011).

  • Development of Fluorescent Indicators : Geddes et al. (2001) produced fluorescent halide-sensitive quinolinium dyes by reacting the 6-methylquinoline heterocyclic nitrogen base with methyl bromide. This study suggests potential applications of methyl 3-bromo-6-methoxypicolinate in the development of fluorescent indicators for various analytical purposes (Geddes et al., 2001).

  • Antimycobacterial Activity of Quinoline Derivatives : Upadhayaya et al. (2009) synthesized and evaluated a series of quinoline derivatives, including compounds related to methyl 3-bromo-6-methoxypicolinate, for their antimycobacterial activity. This underscores the compound's relevance in developing treatments against Mycobacterium tuberculosis (Upadhayaya et al., 2009).

Safety And Hazards

The safety information for “Methyl 3-bromo-6-methoxypicolinate” includes several hazard statements: H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305+P351+P338, and P310 .

properties

IUPAC Name

methyl 3-bromo-6-methoxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-12-6-4-3-5(9)7(10-6)8(11)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVPMSVCGWJEGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673244
Record name Methyl 3-bromo-6-methoxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-6-methoxypicolinate

CAS RN

1214332-49-6
Record name Methyl 3-bromo-6-methoxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-6-methoxypyridine-2-carboxylic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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